N~2~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N~2~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzoxadiazole and benzothiophene rings, followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~2~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized benzothiophene derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N~2~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxadiazole and benzothiophene derivatives, such as:
- N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-furamide
- N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1-benzothiophene-3-carboxamide
Uniqueness
N~2~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-19(16-11-12-3-1-2-4-15(12)27-16)20-13-5-6-14(18-17(13)21-26-22-18)23-7-9-25-10-8-23/h5-6,11H,1-4,7-10H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOQMJZVJHKXMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=C(C4=NON=C34)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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